6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQQEDWCRPGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
A widely reported method begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), which undergoes cyclization with chloroacetonitrile in dioxane to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) in 83% yield. While this intermediate belongs to the pyrazolopyrimidine family, analogous reactions can be adapted for pyrazolopyridine synthesis by modifying the nitrile reagent.
Reaction Conditions :
- Solvent: Dioxane
- Temperature: 15–18°C
- Time: 10 hours
Chlorination and Carboxylation
Subsequent treatment of 2b with phosphorus oxychloride (POCl₃) and diethylisopropylamine in toluene introduces chlorine at the 6-position, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) in 72% yield. For the target compound, replacing the chloromethyl group with a carboxylic acid requires hydrolysis under basic conditions or oxidation of a nitrile intermediate.
Alternative Cyclization Approaches
Hydrazine-Mediated Ring Formation
Pyrazolo[3,4-b]pyridine derivatives are often synthesized via cyclization of hydrazine derivatives with appropriately substituted pyridine precursors. For example, 3-chloropyridine-2-carboxylic acid reacts with methylhydrazine to form the pyrazole ring, followed by chlorination and carboxylation.
Key Steps :
- Cyclization : Hydrazine and pyridine-carboxylic acid derivatives condense to form the fused ring system.
- Methylation : Dimethyl sulfate or methyl iodide alkylates the pyrazole nitrogen.
- Chlorination : POCl₃ or SOCl₂ introduces chlorine at the 6-position.
Carboxylation Techniques
Hydrolysis of Nitriles
Nitrile groups at the 5-position can be hydrolyzed to carboxylic acids using concentrated hydrochloric acid or sulfuric acid. For instance, ethyl 5-cyano-1-methylpyrazolo[3,4-b]pyridine-6-carboxylate undergoes hydrolysis to yield the carboxylic acid derivative.
Conditions :
- Reagent: 6M HCl
- Temperature: Reflux
- Time: 12–24 hours
Metal-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of 6-chloro-1-methylpyrazolo[3,4-b]pyridine with carbon monoxide (CO) in the presence of methanol introduces a methoxycarbonyl group, which is subsequently hydrolyzed to the carboxylic acid.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors improve the safety of exothermic chlorination steps, while green solvents like ethanol replace dioxane. Catalytic methylation using dimethyl carbonate instead of methyl halides reduces environmental impact.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization-Chlorination | Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate | Chloroacetonitrile, POCl₃ | 72 | High |
| Hydrazine Cyclization | 3-Chloropyridine-2-carboxylic acid | Methylhydrazine | 65 | Moderate |
| Nitrile Hydrolysis | Ethyl 5-cyano-pyrazolo[3,4-b]pyridine | HCl | 85 | High |
Challenges and Optimization
- Regioselectivity : Competing reactions during cyclization may form pyrazolo[3,4-d]pyrimidines instead of pyrazolo[3,4-b]pyridines. Using sterically hindered bases like diethylisopropylamine improves selectivity.
- Purification : Column chromatography is often required due to byproducts, increasing costs. Crystallization optimizations using ethanol-water mixtures enhance purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-b]pyridine derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds .
Scientific Research Applications
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Material Sciences: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Studies: It serves as a tool compound in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s amide derivatives exhibit superior NAMPT inhibition compared to ester or tacrine-linked analogs, highlighting the importance of the carboxylic acid group for derivatization .
- Antibacterial activity is strongly influenced by substitution patterns. For example, the 4-arylamino group in ’s Compound 7 confers activity against Gram-positive bacteria, whereas the target compound’s chloro-methyl substitution may favor enzyme inhibition over antimicrobial effects.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Fluorophenyl or methylbenzyl substituents () may slow hepatic metabolism via cytochrome P450 inhibition, whereas the target compound’s smaller substituents (Cl, CH₃) could lead to faster clearance.
- Toxicity : NAMPT inhibitors derived from similar scaffolds () show dose-dependent retinal toxicity, mitigated by coadministration of nicotinic acid. The target compound’s toxicity profile remains uncharacterized but warrants caution.
Biological Activity
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a unique structure characterized by a chloro substituent at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material sciences.
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and inhibit their activity. Similar compounds have shown interactions with key biochemical pathways, affecting processes such as cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant pharmacological activities:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer-related kinases such as BRAF(V600E) and EGFR. This suggests that this compound may also possess similar anticancer properties .
- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory potential, which is crucial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of pyrazole derivatives against various bacterial strains, indicating that this compound may also contribute to antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research on related compounds has demonstrated that:
- Chloro and Methyl Substituents : The presence of halogen atoms (like chlorine) and alkyl groups (like methyl) can enhance the binding affinity to target enzymes, thus improving biological efficacy.
- Carboxylic Acid Group : This functional group is crucial for solubility and interaction with biological targets, making it essential for the compound's pharmacological profile.
Anticancer Activity
A study focusing on pyrazole derivatives indicated that compounds with chlorine substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting potential therapeutic applications in chemotherapy-resistant cancer types .
Antimicrobial Studies
Research has demonstrated that certain pyrazole carboxamides exhibit notable antifungal activity. In vitro tests showed effective inhibition against various fungal strains, supporting the hypothesis that this compound may also possess similar antimicrobial properties .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Antitumor | Pyrazole derivatives | Significant inhibition in vitro |
| Anti-inflammatory | Various pyrazole compounds | Notable reduction in inflammation |
| Antimicrobial | Pyrazole carboxamides | Effective against multiple strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, starting from substituted pyridine precursors, chlorination at the 6-position is typically achieved using POCl₃ or PCl₅ under reflux conditions. Methylation at the 1-position often employs methyl iodide in the presence of a base like K₂CO₃. Carboxylic acid functionality can be introduced via hydrolysis of nitrile or ester intermediates under acidic or basic conditions. Yield optimization requires precise control of temperature (e.g., 80–120°C for chlorination) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methylating agent). Contradictions in reported yields (30–70%) may arise from competing side reactions, such as over-chlorination or incomplete hydrolysis .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl group at δ ~3.5 ppm (singlet, 3H) and pyrazolo[3,4-b]pyridine ring protons in the δ 7.5–8.5 ppm range. Carboxylic acid protons (if present) are typically absent due to exchange broadening.
- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid group.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are effective for purity assessment. Electrospray ionization (ESI) in negative mode typically shows [M−H]⁻ ions.
- X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities, as seen in related pyrazolo[3,4-b]pyridine derivatives .
Q. How does the compound’s solubility profile impact its use in biological assays?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water at neutral pH. For in vitro assays, pre-dissolution in DMSO (≤1% v/v) followed by dilution in buffered solutions (pH 7.4) is recommended. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts), though this may alter bioactivity .
Advanced Research Questions
Q. What strategies address regiochemical challenges during functionalization of the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : Regioselective substitution at the 5- or 6-positions is influenced by electronic and steric factors. For example, electrophilic aromatic substitution at the 5-position is favored due to electron-rich pyridine nitrogen. Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via competitive reactions with halogenating agents (e.g., NBS vs. NCS) under controlled temperatures (0–25°C) helps confirm selectivity .
Q. How does salt formation with inorganic/organic counterions modulate biological activity?
- Methodological Answer : Salt formation (e.g., with Na⁺, K⁺, or organic amines) improves bioavailability by enhancing solubility and membrane permeability. For instance, sodium salts of structurally analogous triazolothiadiazine-carboxylic acids showed 2–3× higher antimicrobial activity compared to free acids. Stability studies (pH 1–10, 37°C) are critical to assess salt dissociation in physiological conditions .
Q. What computational methods are effective for predicting interactions with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with MD simulations (GROMACS) can model binding to ATP-binding pockets of kinases. Key parameters include:
- Docking : Use the carboxylic acid group as a hydrogen-bond donor to conserved residues (e.g., Lys72 in PKA).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities.
- ADMET Prediction : Tools like SwissADME assess permeability and metabolic stability. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from dynamic effects (e.g., tautomerism). Techniques include:
- Variable-temperature NMR to detect tautomeric equilibria.
- Solid-state NMR to correlate with crystallographic data.
- DFT-based NMR chemical shift calculations (e.g., using Gaussian) to compare theoretical and experimental spectra .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Although specific safety data for this compound is limited, structurally related chlorinated pyrazoles require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
